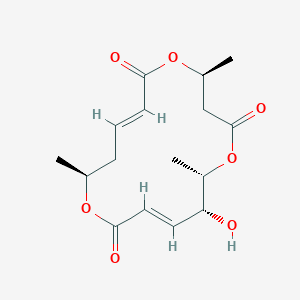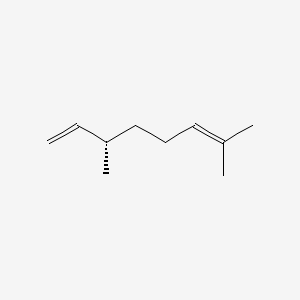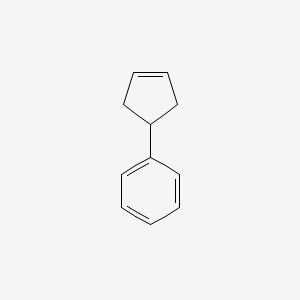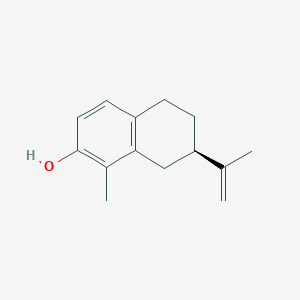
Ligudentatol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ligudentatol is a natural product found in Ligularia dentata and Sorbus cuspidata with data available.
Applications De Recherche Scientifique
Synthesis Techniques
Ligudentatol, a naturally occurring compound, has been synthesized through various methods. One notable approach is the "Photoaddition-Fragmentation-Aromatic Annulation" sequence, which utilizes intramolecular photocycloaddition of dihydropyrones to alkenes, demonstrating its synthetic utility (Haddad & Salman, 1997). Another method involves visible-light-mediated radical seleno transfer cyclization, leading to the construction of a trisubstituted phenolic motif fused to a chiral aliphatic ring, showcasing a programmed aromatization technique (Moustafa et al., 2014).
Cytotoxicity and Cancer Research
Ligudentatol has been evaluated for its cytotoxic properties against various cancer cell lines. The synthesized enantiomers of ligudentatol displayed promising results in this area, marking its potential relevance in cancer research (Moustafa et al., 2014).
Natural Occurrence and Isolation
Research has also focused on isolating ligudentatol from natural sources. From the rhizomes of Ligularia dentata Hara, ligudentatol was identified among other compounds, with its structure and stereochemistry established through various spectroscopic and chemical methods (Naya et al., 1990).
Further Chemical Studies
Additional studies have explored the synthesis and properties of related phenolic norsesquiterpenes like ligudentatin A and ligudentatin B, expanding the understanding of ligudentatol's chemical family (Gao & Jia, 1998).
Propriétés
Nom du produit |
Ligudentatol |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
(7R)-1-methyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H18O/c1-9(2)12-5-4-11-6-7-14(15)10(3)13(11)8-12/h6-7,12,15H,1,4-5,8H2,2-3H3/t12-/m1/s1 |
Clé InChI |
BVEBOMULMBWPIS-GFCCVEGCSA-N |
SMILES isomérique |
CC1=C(C=CC2=C1C[C@@H](CC2)C(=C)C)O |
SMILES canonique |
CC1=C(C=CC2=C1CC(CC2)C(=C)C)O |
Synonymes |
ligudentatol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




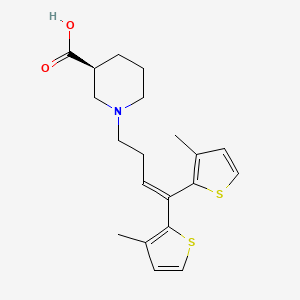

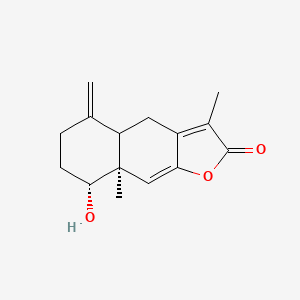
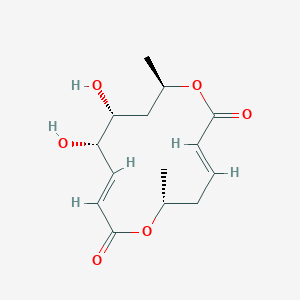
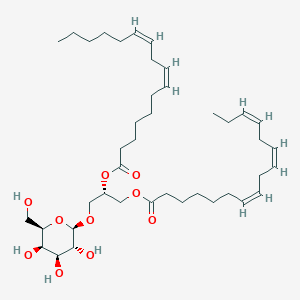
![1,3-dihydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B1249582.png)
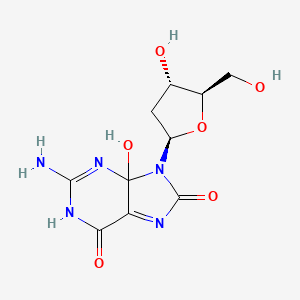


![3-(1-Hexyl-cyclopentyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1249589.png)
